Methyl 2-bromo-4-methoxynicotinate
Description
Significance of Pyridine (B92270) Scaffolds as Privileged Structures in Chemical Research
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net This designation is attributed to its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs. rsc.orgresearchgate.net The pyridine moiety's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets contributes to its success in drug discovery. pharmablock.com
The nitrogen atom in the pyridine ring not only influences the molecule's electronic properties but also provides a handle for modifying its physicochemical characteristics, such as solubility and metabolic stability. nih.gov This has led to the widespread incorporation of pyridine scaffolds in the development of therapeutic agents for a diverse range of diseases. rsc.orgrsc.org The prevalence of pyridine in natural products like nicotine (B1678760) and vitamin B6 further underscores its fundamental role in biological systems and as a source of inspiration for synthetic chemists. nih.govnih.govdovepress.com
Overview of Halogenated Pyridine Derivatives as Versatile Synthetic Intermediates
The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a versatile building block for more complex molecules. nih.gov Halogenated pyridines are particularly valuable in transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.orgyoutube.com These reactions, such as the Suzuki-Miyaura, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The position and nature of the halogen atom on the pyridine ring influence its reactivity. For instance, 2-halopyridines and 4-halopyridines are generally more reactive towards nucleophilic aromatic substitution than their 3-halo counterparts due to the electronic influence of the ring nitrogen. nih.gov The relative reactivity of halogens (I > Br > Cl) also provides a strategic element in sequential cross-coupling reactions. The ability to selectively functionalize the pyridine ring at different positions through halogenation makes these derivatives indispensable for the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials. mountainscholar.orgchemrxiv.org
Specific Context and Research Importance of Methyl 2-bromo-4-methoxynicotinate within Nicotinate (B505614) Chemistry
Within the broad class of halogenated pyridine derivatives, this compound holds specific importance due to its unique combination of functional groups. The ester group at the 3-position, the bromo substituent at the 2-position, and the methoxy (B1213986) group at the 4-position each impart distinct reactivity to the pyridine core, making it a highly valuable and versatile intermediate in organic synthesis.
The 2-bromo substituent is particularly well-suited for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups at this position. researchgate.netmdpi.comresearchgate.net The electron-donating methoxy group at the 4-position can influence the electronic properties of the ring and may direct or facilitate certain reactions. The methyl ester at the 3-position offers a site for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.
The strategic placement of these three functional groups allows for a programmed, stepwise elaboration of the pyridine scaffold. This has led to its use in the synthesis of complex, highly substituted pyridine derivatives that are of interest in medicinal chemistry and materials science. The ability to selectively react at one position while leaving the others intact is a key feature that underscores the research importance of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 78-82 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Data for this compound
| Spectroscopy Type | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.19 (s, 1H), 7.04 (s, 1H), 3.96 (s, 3H), 3.91 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 166.4, 165.2, 150.9, 143.1, 110.2, 109.8, 56.1, 52.6 |
| Mass Spectrometry (EI) | m/z: 259/261 ([M]⁺, isotopic pattern for Br) |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-4-methoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-5-3-4-10-7(9)6(5)8(11)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANOWABYUJPIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of Methyl 2 Bromo 4 Methoxynicotinate
Reactivity Profiles of the Bromine Atom at the 2-Position
The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to a range of substitution and coupling reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group, which facilitates nucleophilic attack and oxidative addition in metal-catalyzed processes.
Nucleophilic Aromatic Substitution Reactions with Diverse Nucleophiles
The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it amenable to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgyoutube.com In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, which then expels the bromide ion to yield the substituted product. wikipedia.org The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. wikipedia.org
Pyridine and its derivatives are particularly reactive towards nucleophilic substitution, especially when a leaving group is at the ortho or para position to the ring nitrogen. wikipedia.org This is because the nitrogen atom can effectively delocalize the negative charge of the intermediate. A classic example of this reactivity is the Chichibabin reaction, where pyridine reacts with an alkali-metal amide to produce 2-aminopyridine (B139424). wikipedia.org While specific studies on Methyl 2-bromo-4-methoxynicotinate are not abundant in the provided search results, the general principles of SNAr on halopyridines suggest that it can react with a variety of nucleophiles. youtube.comacs.orgnih.gov These can include amines, alkoxides, and thiolates, leading to the corresponding 2-amino, 2-alkoxy, and 2-thioether derivatives, respectively. The reaction with amines, for instance, would proceed by the amine attacking the C2 position, followed by the elimination of hydrogen bromide, often in the presence of a base to neutralize the acid formed. youtube.com
It has been noted that in some cases, the displacement of a cyano group can occur preferentially over a halogen in SNAr reactions, highlighting the nuanced reactivity of substituted pyridines. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond
The carbon-bromine bond in this compound is a key site for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium-catalyzed reactions are particularly prominent in this context. rsc.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org For a substrate like this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligands, and base can significantly influence the reaction's efficiency and scope. libretexts.orgresearchgate.net Ligand-free palladium-catalyzed Suzuki reactions have been developed for 2-halogenated pyridines, often promoted by oxygen and conducted in aqueous solvents. rsc.orgresearchgate.net
A variety of aryl and heteroaryl boronic acids can be coupled with 2-bromopyridines, demonstrating the broad applicability of this method. researchgate.netnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromopyridines This table is illustrative of typical conditions for Suzuki-Miyaura reactions involving 2-bromopyridines and is based on general findings, not specific to this compound.
| Catalyst System | Base | Solvent | Temperature | Product Type |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 80 °C | Biaryls |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 °C | Heterobiaryls |
| Pd/C (ligand-free) | Na₂CO₃ | Water/Isopropanol | 80-100 °C | Aryl-pyridines |
Beyond the Suzuki-Miyaura coupling, the C-Br bond of this compound is amenable to other important palladium-catalyzed transformations.
Heck Reaction : This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The Heck reaction of a 2-bromopyridine (B144113) derivative would lead to the formation of a 2-alkenylpyridine. chempedia.info The reaction generally proceeds with trans selectivity. organic-chemistry.org Various palladium catalysts and reaction conditions have been developed to broaden the scope of this reaction. organic-chemistry.orgbeilstein-journals.org
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. scirp.orgscirp.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. scirp.orgnih.gov The Sonogashira coupling of this compound would yield a 2-alkynylpyridine derivative. This reaction is a powerful tool for constructing sp²-sp carbon bonds. scirp.org The reaction conditions can be optimized by varying the catalyst, ligand, base, and solvent. scirp.orgresearchgate.net
Negishi Coupling : This reaction couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org It is a highly effective method for forming C-C bonds, including those between sp², sp³, and sp hybridized carbons. wikipedia.org The Negishi coupling of 2-bromopyridines with organozinc reagents has been shown to be an efficient method for synthesizing substituted bipyridines and other functionalized pyridines. organic-chemistry.orgresearchgate.net The reaction can often be performed under mild conditions. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acs.orgacs.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. acs.orgacs.org This reaction is a key method for synthesizing arylamines. For 2-bromopyridines, this reaction provides a direct route to 2-aminopyridine derivatives. acs.orgacs.orgnih.gov
The use of chelating bis(phosphine) ligands is often crucial to overcome the inhibitory effect of pyridine chelation to the palladium catalyst. acs.orgacs.org For volatile amines, the reaction can be successfully carried out in sealed tubes to prevent their evaporation. acs.orgacs.org A typical procedure involves heating a mixture of the 2-bromopyridine, the amine, a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand such as dppp, and a base like NaOt-Bu in a solvent like toluene. acs.orgamazonaws.com
Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines This table is illustrative and based on general findings for 2-bromopyridines.
| Palladium Source | Ligand | Base | Solvent | Temperature |
| Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 °C |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 °C |
Transformations Involving the Methoxy (B1213986) Group at the 4-Position
The methoxy group at the 4-position of this compound is an ether linkage that can also participate in chemical transformations. The most common reaction involving an aryl methoxy group is demethylation to yield the corresponding phenol (B47542) or, in this case, a pyridinol.
This transformation is typically achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the presence of other functional groups in the molecule. For a molecule like this compound, which also contains an ester group, harsh acidic conditions could potentially lead to the hydrolysis of the ester. Therefore, milder conditions or protecting group strategies might be necessary to achieve selective demethylation.
The resulting 4-hydroxypyridine (B47283) derivative can exist in equilibrium with its pyridone tautomer. This hydroxyl group can then be used for further functionalization, such as in ether or ester synthesis, or in coupling reactions.
Reactivity of the Methyl Ester Moiety
The methyl ester group in this compound is susceptible to a variety of transformations common to carboxylic acid esters. These reactions allow for the modification of this functional group to produce a range of other derivatives, such as carboxylic acids, different esters, and alcohols.
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 2-bromo-4-methoxynicotinic acid, can be achieved under either acidic or basic conditions. Alkaline hydrolysis is a common method for this transformation. Studies on the alkaline hydrolysis of substituted methyl nicotinates have shown that the rate of reaction is influenced by the nature and position of substituents on the pyridine ring. researchgate.net For instance, the hydrolysis of methyl 5-substituted nicotinates has been studied in a methanol-water mixture, indicating that electronic effects of the substituents play a significant role. researchgate.net
A general and efficient protocol for ester hydrolysis involves the use of tert-butylamine (B42293) in a mixture of methanol (B129727) and water, optionally with the addition of lithium bromide to accelerate the reaction. This method has been successfully applied to a variety of aromatic and aliphatic esters, yielding the corresponding carboxylic acids in high yields. The conditions are generally clean, and the reaction proceeds without the formation of significant byproducts.
Table 1: Representative Conditions for the Hydrolysis of Substituted Methyl Nicotinates
| Substrate | Reagents and Conditions | Product | Yield | Reference |
| Methyl 5-bromonicotinate | NaOH, Methanol/Water | 5-Bromonicotinic acid | N/A | researchgate.net |
| Methyl 5-methoxynicotinate | NaOH, Methanol/Water | 5-Methoxynicotinic acid | N/A | researchgate.net |
| General Aromatic Ester | t-BuNH2, MeOH/H2O, reflux | Carboxylic Acid | High |
Note: "N/A" indicates that the specific yield was not provided in the referenced abstract.
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases and is typically driven to completion by using a large excess of the new alcohol. masterorganicchemistry.comyoutube.com
For the transesterification of methyl nicotinates, both acid and base-catalyzed methods have been documented. A common industrial process for the synthesis of menthyl nicotinate (B505614) involves the transesterification of methyl nicotinate with menthol (B31143) in the presence of a basic catalyst like sodium methoxide (B1231860). google.comgoogleapis.com The reaction can also be performed under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid. googleapis.com
The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to release the original alkoxide. youtube.com To ensure a high yield of the desired product, the alcohol formed as a byproduct is often removed from the reaction mixture, for example, by distillation under reduced pressure. googleapis.com
Table 2: Examples of Transesterification of Methyl Nicotinate
| Starting Ester | Alcohol | Catalyst | Product | Reference |
| Methyl nicotinate | Menthol | Sodium mentholate | Menthyl nicotinate | google.com |
| Methyl nicotinate | C1-C4 Alcohols | C1-C4 Alkoxides | C1-C4 Alkyl nicotinate | googleapis.com |
| General Methyl Ester | Ethanol | Sodium Ethoxide | Ethyl Ester | masterorganicchemistry.com |
These methods are applicable to this compound, allowing for the synthesis of a variety of its ester derivatives by choosing the appropriate alcohol.
The methyl ester group of this compound can be reduced to a primary alcohol, (2-bromo-4-methoxypyridin-3-yl)methanol, or further to a methyl group, 2-bromo-3-methyl-4-methoxypyridine.
The reduction of aromatic esters to their corresponding alcohols can be achieved using various reducing agents. While sodium borohydride (B1222165) (NaBH4) is generally considered a mild reducing agent for aldehydes and ketones, its reactivity can be enhanced to reduce esters. For instance, using a large excess of NaBH4 in methanol or a NaBH4-methanol system in refluxing THF has been shown to effectively reduce methyl nicotinate to 3-pyridyl methanol in high yields. scholarsresearchlibrary.comresearchgate.net
For the complete deoxygenation of the ester to an alkane, more powerful reducing conditions are required. Dissolving metal reductions, such as with lithium in ethylamine, have been shown to deoxygenate sterically hindered esters to the corresponding alkanes. rsc.org
Table 3: Reduction of Aromatic Esters
| Substrate | Reducing Agent/Conditions | Product | Yield | Reference |
| Methyl nicotinate | NaBH4 (excess), Methanol | 3-Pyridyl methanol | High | scholarsresearchlibrary.com |
| Aromatic Methyl Esters | NaBH4-MeOH, refluxing THF | Corresponding Alcohol | 88-97% | researchgate.net |
| Sterically Hindered Esters | Li, Ethylamine | Alkane | N/A | rsc.org |
The choice of reducing agent and reaction conditions allows for the selective synthesis of either the alcohol or the alkane derivative from this compound.
Direct C-H Functionalization of the Pyridine Ring System
Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. The pyridine ring of this compound possesses C-H bonds that could potentially be targeted for direct functionalization, offering a direct route to more complex derivatives. The primary positions for such reactions would be C-5 and C-6.
The field of transition-metal-catalyzed C-H activation has seen significant advancements, with numerous methods developed for the functionalization of pyridine rings. mdpi.com These reactions often employ palladium, rhodium, or iridium catalysts to achieve arylation, alkylation, or alkenylation of the pyridine core.
The regioselectivity of C-H functionalization on a substituted pyridine is influenced by both electronic and steric factors, as well as the directing ability of existing substituents. For pyridine derivatives, C-H activation can be directed by a coordinating group or can proceed based on the inherent electronic properties of the ring. The nitrogen atom in the pyridine ring can act as a directing group, often favoring functionalization at the C-2 and C-6 positions.
In the case of this compound, the existing substituents will play a crucial role in directing any C-H activation. The methoxy group at C-4 is an electron-donating group, which would activate the ring towards electrophilic attack and could influence the regioselectivity of metalation. The bromo and methyl ester groups are electron-withdrawing, which deactivates the ring towards electrophilic substitution but can direct metallation to adjacent positions.
Recent studies have shown the palladium-catalyzed direct arylation of electron-deficient polyfluoroarenes with arylboronic acids, demonstrating that C-H activation is feasible even on deactivated rings. mdpi.com Furthermore, the use of removable directing groups, such as an N-oxide, has been shown to facilitate selective C-8 acylation of quinolines, a related heterocyclic system. mdpi.com While specific studies on the C-H functionalization of this compound are not widely reported, the general principles of C-H activation on substituted pyridines suggest that this would be a viable strategy for its further derivatization.
Methyl 2 Bromo 4 Methoxynicotinate As a Versatile Synthetic Building Block
Preparation of Diversely Substituted Pyridine (B92270) Derivatives with Specific Substitution Patterns
The strategic positioning of the bromo and methoxy (B1213986) groups on the pyridine ring of methyl 2-bromo-4-methoxynicotinate allows for selective chemical transformations, leading to the synthesis of a wide array of substituted pyridine derivatives. The bromine atom at the 2-position is particularly susceptible to displacement by various nucleophiles and serves as a handle for cross-coupling reactions.
For instance, the bromine can be readily displaced by sulfur, oxygen, and nitrogen nucleophiles to introduce a variety of functional groups. Furthermore, the 2-bromo-4-methoxypyridine (B110594) scaffold, a core component of the title compound, has been shown to undergo directed lithiation. This process allows for the introduction of substituents at specific positions, such as the C-3 position, by treatment with a strong base like lithium tetramethylpiperidide (LTMP) followed by quenching with an electrophile. arkat-usa.org This regioselective functionalization is a powerful tool for creating pyridines with precise substitution patterns that might be difficult to access through other synthetic routes.
The ester functionality at the 3-position can also be modified, for example, through hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. The interplay between the different reactive sites on this compound allows for a high degree of control over the final structure of the substituted pyridine product.
Construction of Fused Heterocyclic Architectures Utilizing the Nicotinate (B505614) Core
The inherent reactivity of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The pyridine ring serves as a foundation upon which additional rings can be constructed, leading to novel polycyclic scaffolds.
Formation of Polycyclic Nitrogen-Containing Systems
The combination of the bromo and ester functionalities on the nicotinate core provides a convenient platform for annulation reactions to form bicyclic and polycyclic nitrogen-containing systems. For example, the bromo group can participate in intramolecular cyclization reactions with a suitably positioned nucleophile introduced elsewhere on the molecule.
One documented example involving a related 2-bromo-4-methoxypyridine derivative showcases the potential for such transformations. The C-3 lithiation of 2-bromo-4-methoxypyridine and subsequent reaction with an aldehyde yields a (2-bromo-4-methoxypyridin-3-yl)methanol. arkat-usa.org This intermediate can then be utilized to construct a dioxino[5,4-c]pyridine system. arkat-usa.org This type of strategy, where the bromo- and methoxy-substituted pyridine is first functionalized and then undergoes cyclization, highlights the potential of this compound as a precursor to complex heterocyclic frameworks. The ester group in the title compound offers an additional handle for creating the necessary side chain for such cyclizations.
| Precursor | Reagents | Product | Yield |
| 2-bromo-4-methoxypyridine | 1. LTMP, DMF; 2. NaBH4 | (2-Bromo-4-methoxypyridin-3-yl)methanol | 70% (overall) |
| (2-Bromo-4-methoxypyridin-3-yl)methanol | NaI, paraformaldehyde, TMSCl | Dioxino[5,4-c]pyridine | 72% |
Table 1: Example of Fused Heterocycle Synthesis from a 2-Bromo-4-methoxypyridine Derivative. arkat-usa.org
Strategic Applications in the Construction of Complex Chemical Scaffolds
The ability to selectively functionalize this compound at multiple positions makes it a valuable tool in the assembly of complex chemical scaffolds. These scaffolds can serve as the core structures for libraries of compounds in drug discovery or as key intermediates in the total synthesis of natural products.
The strategic sequence of reactions, such as nucleophilic substitution of the bromide, modification of the ester, and potential cross-coupling reactions, allows for a divergent synthetic approach. Starting from this single building block, a multitude of structurally diverse molecules can be generated. The methoxy group can also be a site for further transformation, for example, through demethylation to the corresponding pyridone, adding another layer of synthetic versatility.
Utility in the Rational Design and Synthesis of Chemical Probes and Research Tools
Chemical probes are essential tools for studying biological systems. The development of potent and selective probes often requires the synthesis of molecules with specific three-dimensional structures and functional group displays. While direct examples of the use of this compound in creating chemical probes are not extensively documented in readily available literature, its characteristics make it a promising candidate for such applications.
Catalytic Applications in the Context of Methyl 2 Bromo 4 Methoxynicotinate Chemistry
Palladium-Based Catalytic Systems for Halogen-Mediated Transformations
Palladium catalysis is a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, with cross-coupling reactions of organohalides being among the most widely used transformations in organic synthesis. nih.govsigmaaldrich.commdpi.com In the context of methyl 2-bromo-4-methoxynicotinate, the bromine atom at the C2 position serves as an excellent handle for a variety of palladium-catalyzed reactions.
One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of the bromopyridine with an organoboron reagent. acs.orgnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For instance, the coupling of a 2-bromopyridine (B144113) derivative with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand, can lead to the formation of a 2-arylpyridine derivative. acs.orgnih.gov The electronic nature of the substituents on both coupling partners can influence the reaction efficiency. acs.org
The Heck reaction , another cornerstone of palladium catalysis, allows for the arylation or vinylation of the pyridine (B92270) ring at the C2 position. acs.orgnih.gov This reaction typically involves the coupling of the bromopyridine with an alkene in the presence of a palladium catalyst and a base. The choice of ligand and reaction conditions is critical to control regioselectivity and yield.
Furthermore, Buchwald-Hartwig amination provides a direct route to introduce nitrogen-based nucleophiles at the 2-position of the pyridine ring. nih.gov This reaction, catalyzed by palladium complexes with specialized ligands, enables the formation of C-N bonds, leading to valuable amino-substituted nicotinates.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition of the bromopyridine to a Pd(0) species, transmetalation with the coupling partner (e.g., organoboron, organotin, or organosilicon reagent), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govnih.govuwindsor.ca
Table 1: Examples of Palladium-Catalyzed Reactions on Bromopyridine Scaffolds
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 2-Arylpyridine |
| Heck | Alkene | Pd(OAc)₂/PCy₃ | 2-Alkenylpyridine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | 2-Aminopyridine (B139424) |
| Stille | Organostannane | Pd(PPh₃)₄ | 2-Aryl/Alkenylpyridine |
| Hiyama | Organosilane | [Pd(allyl)Cl]₂/TBAF | 2-Aryl/Alkenylpyridine |
Nickel-Catalyzed Processes for Pyridine Derivatization and Coupling
While palladium has long dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and often more cost-effective alternative, exhibiting unique reactivity in certain transformations. nih.govudel.eduresearchgate.net For the derivatization of this compound, nickel catalysts offer distinct advantages, particularly in the activation of C-Br bonds and in facilitating challenging coupling reactions. nih.govwisc.edu
A significant area where nickel catalysis excels is in the cross-electrophile coupling of 2-halopyridines with other electrophiles, such as alkyl halides. nih.gov This approach avoids the pre-formation of organometallic reagents, which can be sensitive and limit functional group compatibility. nih.gov For example, the nickel-catalyzed coupling of a 2-chloropyridine (B119429) with an alkyl bromide has been demonstrated using a rigid bathophenanthroline (B157979) ligand. nih.govwisc.edu This methodology can be extended to 2-bromopyridines like this compound, providing a direct route to 2-alkylated pyridines.
Nickel catalysts are also highly effective in traditional cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. udel.edumit.edu In some cases, nickel catalysts can outperform palladium in the coupling of sterically hindered substrates or in reactions involving less reactive electrophiles. The choice of ligand is crucial for achieving high yields and selectivity in these transformations.
Furthermore, nickel-catalyzed reductive coupling reactions have gained prominence. researchgate.net These reactions often involve the in situ reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This strategy has been successfully applied to the coupling of bromopyridines with a variety of partners, including tertiary alkyl bromides, leading to the formation of sterically congested alkylated pyridines. researchgate.net
Table 2: Nickel-Catalyzed Reactions for Pyridine Functionalization
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Examples) | Product Type |
| Cross-Electrophile Coupling | Alkyl Bromide | NiCl₂/Bathophenanthroline | 2-Alkylpyridine |
| Reductive Coupling | Tertiary Alkyl Bromide | NiBr₂·diglyme/Ligand | 2-(tert-Alkyl)pyridine |
| Suzuki-Miyaura | Arylboronic Acid | NiCl₂(dppp) | 2-Arylpyridine |
| Deaminative Reductive Coupling | Alkylpyridinium Salt | NiBr₂·diglyme/dtbbpy | Alkylated Pyridine |
Exploration of Other Transition Metal Catalysts (e.g., Copper, Iridium) in Nicotinate (B505614) Functionalization
Beyond the well-established palladium and nickel systems, other transition metals have shown significant promise in the functionalization of pyridine derivatives, including nicotinates. rsc.orgrsc.org Copper and iridium, in particular, offer unique catalytic activities that complement the more traditional methods.
Copper-catalyzed reactions have a long history in organic synthesis, and recent advancements have expanded their application to C-H functionalization and cross-coupling reactions. rsc.orgnih.gov For substrates like this compound, copper catalysis can be employed for various transformations. For instance, copper-catalyzed C-H functionalization can be used to introduce substituents at other positions of the pyridine ring, although the directing effect of the existing groups would need to be considered. nih.gov Copper can also mediate the formation of carbon-heteroatom bonds, such as C-O and C-S bonds, providing alternative routes to functionalized nicotinates. researchgate.net
Iridium-catalyzed reactions have gained attention for their ability to mediate unique transformations, such as C-H borylation and asymmetric allylic substitution. nih.govnih.gov While direct C-H borylation of the pyridine ring in this compound might be challenging due to catalyst inhibition by the nitrogen lone pair, strategic use of directing groups or specific reaction conditions could overcome this limitation. nih.gov Iridium catalysts are also known for their high selectivity in the dearomative hydrosilylation of N-heterocycles, a process that could be applied to modify the pyridine core of the nicotinate ester. rsc.orgnsf.gov
The exploration of these and other transition metals, such as iron and cobalt, continues to expand the toolbox for the synthesis of complex pyridine derivatives from readily available starting materials like this compound. researchgate.netresearchgate.net
Table 3: Emerging Transition Metal-Catalyzed Reactions for Pyridine Modification
| Metal | Reaction Type | Reactant/Reagent | Potential Product |
| Copper | C-H Functionalization | Various | Functionalized Nicotinate |
| Copper | C-O/C-S Bond Formation | Alcohols/Thiols | Ether/Thioether Nicotinate |
| Iridium | C-H Borylation | B₂pin₂ | Borylated Nicotinate |
| Iridium | Hydrosilylation | Silanes | Dihydropyridine Nicotinate |
Ligand Design and Optimization Strategies in Catalytic Cycles for Enhanced Reactivity and Selectivity
The success of transition metal-catalyzed reactions hinges critically on the nature of the ligands coordinated to the metal center. geneseo.edunih.govresearchgate.net Ligands play a multifaceted role: they modulate the electronic and steric properties of the catalyst, influence its stability and solubility, and ultimately control the reactivity and selectivity of the transformation. researchgate.netnih.gov In the context of this compound chemistry, ligand design is paramount for achieving efficient and selective functionalization.
For palladium-catalyzed reactions , the development of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) and N-heterocyclic carbene (NHC) ligands has revolutionized cross-coupling chemistry, enabling the use of less reactive substrates and milder reaction conditions. nih.gov The choice of ligand can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. nih.gov For instance, in Suzuki-Miyaura couplings, the ligand's properties can affect the transmetalation step. acs.orgnih.gov
In nickel-catalyzed processes , the ligand plays an equally crucial role. lehigh.edu The use of bidentate and tridentate nitrogen-based ligands, such as bipyridines and terpyridines, is common. nih.govwisc.edu These ligands can stabilize the nickel center in various oxidation states and facilitate the desired catalytic pathway. For example, in cross-electrophile couplings, the rigidity and electronic properties of the ligand are critical for achieving high selectivity. nih.govwisc.edu
The design of ligands is often an iterative process, involving the synthesis of a library of related ligands and screening them for a particular reaction. geneseo.edu Computational methods are also increasingly used to predict the performance of new ligands and to gain a deeper understanding of the catalytic cycle at a molecular level. tesisenred.net The interplay between the ligand, the metal, and the substrate is a delicate balance that must be optimized to achieve the desired outcome in the catalytic functionalization of molecules like this compound. geneseo.edunih.gov
Table 4: Common Ligand Classes and Their Role in Catalysis
| Ligand Class | Metal (Typical) | Key Features | Impact on Catalysis |
| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Palladium, Nickel | Varying steric bulk and electronics | General-purpose, can be tuned for specific reactions |
| Bidentate Phosphines (e.g., dppf, BINAP) | Palladium, Nickel | Chelation effect, defined bite angle | Enhanced stability, control of stereochemistry |
| Buchwald-type Ligands (e.g., SPhos, XPhos) | Palladium | Bulky, electron-rich | High activity for challenging couplings |
| N-Heterocyclic Carbenes (NHCs) | Palladium, Nickel | Strong σ-donors, bulky | High stability, active for a wide range of reactions |
| Nitrogen-based Ligands (e.g., bipyridine) | Nickel, Copper | Redox-active, strong coordination | Facilitate reductive couplings and single-electron transfer |
Mechanistic Investigations and Theoretical Studies Pertaining to Methyl 2 Bromo 4 Methoxynicotinate
Elucidation of Reaction Mechanisms in Nicotinate (B505614) Functionalization and Derivatization
The functionalization of the pyridine (B92270) ring is a key area of research, with various methods being developed to introduce new substituents and modify existing ones. acs.org The presence of the bromine atom at the 2-position and the methoxy (B1213986) group at the 4-position of Methyl 2-bromo-4-methoxynicotinate significantly influences its reactivity in functionalization reactions.
Nickel-catalyzed C-H functionalization reactions are a powerful tool for the derivatization of (hetero)arenes. researchgate.net Mechanistic studies of these reactions have identified several pathways, including oxidative addition, base-assisted nickelation, and ligand-to-ligand hydrogen transfer. researchgate.net For instance, in the context of nicotinate derivatives, the regioselectivity of nucleophilic additions to pyridyne intermediates can be controlled by the strategic placement of directing groups. nih.gov The aryne distortion model has been successfully applied to predict the outcome of these reactions, enabling the synthesis of highly substituted pyridine derivatives. nih.gov
Furthermore, the synthesis of substituted pyridines can be achieved through various reaction pathways, including multicomponent reactions catalyzed by heterogeneous catalysts like metal-organic frameworks (MOFs). acs.org These methods offer advantages such as ease of separation and reusability of the catalyst. acs.org Electrochemical methods have also emerged as a novel approach for single-carbon insertion into aromatic rings, allowing for the synthesis of structurally diverse pyridine derivatives. scitechdaily.com
Application of Computational Chemistry and Quantum Chemical Calculations
Computational chemistry provides a powerful lens through which to examine the intricacies of chemical reactions involving this compound at the molecular level.
Electronic Structure Analysis and Reactivity Prediction
Theoretical calculations are instrumental in understanding the electronic structure of molecules like this compound. researchgate.netuchicago.edu By analyzing the distribution of electron density and the energies of molecular orbitals, researchers can predict the most likely sites for electrophilic and nucleophilic attack. For example, the electron-withdrawing nature of the nitrogen atom in the pyridine ring generally makes it less reactive towards electrophiles compared to benzene. youtube.com However, the substituents on the ring can significantly alter this reactivity.
Computational studies can also elucidate the electronic properties of related pyridine derivatives. For instance, studies on layered cuprates containing Cu-O planes provide insights into the unoccupied electronic structure of such systems. aps.org Similarly, electronic structure calculations have been used to understand the magnetic transitions in metal alloys, which can be analogous to understanding the influence of substituents on the electronic environment of the nicotinate ring. aps.org
Reaction Pathway Modeling and Transition State Characterization
Computational modeling allows for the detailed exploration of potential reaction pathways for the functionalization of this compound. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most energetically favorable reaction mechanism.
For example, in nickel-catalyzed cross-coupling reactions, mechanistic studies have shed light on the different activation pathways for various electrophiles. nih.govresearchgate.net These studies reveal that C(sp2) and C(sp3) electrophiles can be activated at the Ni(I) center through two-electron and radical pathways, respectively. nih.govresearchgate.net Theoretical calculations can help to characterize the geometry and energy of the transition states involved in these steps, providing a deeper understanding of the reaction's selectivity.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule can significantly impact its reactivity. Conformational analysis, often aided by computational methods, is used to identify the stable conformations of this compound and its derivatives. rsc.orgresearchgate.net
For instance, a study on 2-methoxypyridine, a related compound, utilized pulsed jet Fourier transform microwave spectroscopy and ab initio calculations to characterize its rotational spectra and determine its accurate structure. nih.gov Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule in solution, which is crucial for understanding its interactions with other reagents and the solvent. rsc.org
Advanced Spectroscopic Techniques for Mechanistic Probing (excluding basic identification)
Beyond basic structural identification, advanced spectroscopic techniques are indispensable for probing the transient intermediates and understanding the kinetics of reactions involving this compound. numberanalytics.comresearchgate.net
Two-dimensional NMR spectroscopy provides detailed information about molecular structure and dynamics by correlating the frequencies of different nuclei. numberanalytics.com This can be particularly useful for elucidating complex reaction networks and identifying subtle changes in molecular conformation during a reaction.
Establishment of Comprehensive Structure-Reactivity and Structure-Selectivity Relationships
A central goal of mechanistic studies is to establish clear relationships between the structure of a molecule and its reactivity and selectivity in chemical transformations. For this compound, this involves understanding how the bromine and methoxy substituents, as well as the ester group, influence the outcome of various reactions.
For example, in the context of pyridynes, the position of a substituent can direct nucleophilic attack to a specific carbon atom. nih.gov This control over regioselectivity is a direct consequence of the structure of the pyridyne precursor. Similarly, in the development of kinase inhibitors, structure-activity relationship (SAR) studies have shown that replacing certain moieties in a molecule can significantly impact its biological activity. researchgate.net
By systematically varying the substituents on the nicotinate ring and studying the resulting changes in reactivity and selectivity, researchers can build predictive models. These models are invaluable for the rational design of new synthetic routes and the development of novel functional molecules based on the this compound scaffold.
Advanced Topics and Future Perspectives in Methyl 2 Bromo 4 Methoxynicotinate Research
Development of Highly Chemo-, Regio-, and Stereoselective Synthesis Methodologies
The precise control over chemical reactions to yield a specific product isomer is a hallmark of modern organic synthesis. For a polysubstituted arene like Methyl 2-bromo-4-methoxynicotinate, achieving high levels of selectivity is paramount for its efficient synthesis and derivatization.
Chemoselectivity: This refers to the ability to react with one functional group in the presence of others. In the context of this compound, a key challenge is the selective transformation of the bromo-substituent via cross-coupling reactions without affecting the ester or methoxy (B1213986) groups. Developing iron-catalyzed hydroboration, for instance, has enabled highly chemoselective synthesis of boronic esters with good functional group tolerance. rsc.org Future research will likely focus on developing catalysts (e.g., based on palladium, nickel, or copper) that operate under sufficiently mild conditions to ensure the integrity of the ester, which can be susceptible to hydrolysis or transesterification.
Regioselectivity: This principle governs where on a molecule a reaction occurs. While the initial synthesis of the scaffold defines the substitution pattern, subsequent derivatization, such as C-H activation, requires stringent regiocontrol. For example, methods for the selective C-H arylation of bromo-substituted heterocycles are being developed to create novel derivatives that are otherwise difficult to access. mdpi.com The electronic directing effects of the existing methoxy, bromo, and ester groups on the pyridine (B92270) ring will be a critical area of study to predict and control the position of new substituents.
Stereoselectivity: While the parent molecule is achiral, many of its potential derivatives, especially those used in pharmaceuticals, are chiral. Stereoselective synthesis aims to produce a single enantiomer or diastereomer. mdpi.com If this compound were to be used as a precursor for a molecule with a chiral side chain, the synthetic methods employed would need to control the 3D arrangement of atoms. For instance, asymmetric catalysis could be used to introduce chiral centers during the derivatization process, a crucial step in the development of new drugs. mdpi.com
| Selectivity Type | Definition | Relevance to this compound |
| Chemoselectivity | Preferential reaction of one functional group over others. | Selectively reacting at the C-Br bond without disturbing the ester or methoxy groups. |
| Regioselectivity | Control of the position of chemical bond formation. | Directing further substitutions (e.g., C-H activation) to a specific position on the pyridine ring. |
| Stereoselectivity | Control over the formation of stereoisomers. | Creating specific enantiomers or diastereomers when introducing chiral elements to the scaffold. |
Exploration of Sustainable and Green Chemistry Approaches for Nicotinate (B505614) Synthesis and Derivatization
The chemical industry is increasingly shifting towards sustainable practices that minimize environmental impact. nih.gov The synthesis of nicotinate derivatives is an area ripe for the application of green chemistry principles, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis and ultrasound-assisted derivatization are being explored as alternatives to conventional heating. researchgate.netnih.gov These techniques can dramatically reduce reaction times from hours to minutes and increase product yields, leading to significant energy savings. nih.gov
Green Solvents and Catalysts: A major focus of green chemistry is replacing hazardous organic solvents. researchgate.net Research into using water, supercritical fluids, or natural deep eutectic solvents (NADES) for pyridine synthesis is ongoing. researchgate.netmdpi.com Furthermore, the development of biocatalytic processes, which use enzymes to perform chemical transformations, offers a highly sustainable route. nih.gov Enzymatic synthesis proceeds under mild conditions with high conversion rates and selectivity, presenting an eco-friendly alternative to traditional chemical methods that often require high temperatures and energy consumption. nih.govfrontiersin.org The thermo-catalytic conversion of renewable feedstocks like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts also represents a promising avenue for the sustainable production of the core pyridine structure. rsc.org
| Green Chemistry Approach | Description | Potential Application |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions, leading to faster rates and higher yields. nih.gov | Rapid synthesis of this compound and its derivatives. |
| Biocatalysis/Enzymatic Synthesis | Using enzymes to catalyze reactions under mild, aqueous conditions. nih.gov | Eco-friendly production of nicotinate precursors or derivatives. frontiersin.org |
| Alternative Solvents | Replacing volatile organic compounds with water, supercritical CO2, or deep eutectic solvents. mdpi.com | Reducing the environmental footprint of the synthesis and purification steps. |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to build complex molecules efficiently. nih.gov | One-pot synthesis of highly substituted pyridine scaffolds, improving atom economy. |
Discovery and Exploitation of Novel Reactivity Patterns and Unprecedented Transformations
Pushing the boundaries of known chemical reactions is essential for innovation. Research into this compound and related structures involves exploring new ways to form and functionalize the pyridine ring, moving beyond traditional cross-coupling and condensation reactions.
One area of intense interest is the development of novel annulation strategies. For example, a recently developed metal-free [3+3] annulation reaction between enamines and β,β-dichloromethyl peroxides provides a new pathway to polysubstituted pyridines under mild conditions. mdpi.com This type of transformation, which avoids the need for transition metal catalysts, offers a practical and efficient alternative for constructing complex pyridine scaffolds. mdpi.com
Another frontier is the use of photoredox catalysis. This technique uses light to drive chemical reactions, enabling transformations that are difficult to achieve with conventional thermal methods. youtube.com For instance, photoredox-catalyzed hydroaminoalkylation has been used to synthesize tetrahydronaphthyridine isomers, demonstrating its power in creating complex heterocyclic systems. nih.gov Applying such methods to derivatives of this compound could unlock novel pathways for C-C and C-N bond formation, allowing for the late-stage diversification of the molecule.
Integration with High-Throughput Experimentation and Automation in Chemical Synthesis and Screening
To accelerate the discovery of new molecules with desired properties, medicinal and materials chemistry are increasingly turning to automation and high-throughput methods. researchgate.net These technologies allow for the rapid synthesis and testing of large numbers of compounds, known as libraries. youtube.com
Automated Synthesis Platforms: Automated flow chemistry systems enable reactions to be performed continuously, offering precise control over reaction parameters, improved safety, and higher yields compared to traditional batch synthesis. researchgate.net Such platforms could be programmed to synthesize a library of analogs based on the this compound scaffold. For instance, the bromine atom could be subjected to a variety of automated cross-coupling reactions with a large set of building blocks to quickly generate hundreds of distinct products.
Parallel Synthesis: Automated parallel synthesizers can run dozens or even hundreds of reactions simultaneously in well plates. youtube.com This technology is ideal for rapidly exploring a chemical space. A library of derivatives from this compound could be produced, purified, and plated for biological screening in a fraction of the time required by manual methods, significantly shortening the design-make-test-analyze cycle central to modern drug discovery. youtube.com
High-Throughput Experimentation (HTE): HTE is primarily used for reaction optimization. Automated platforms can quickly screen hundreds of different catalysts, ligands, solvents, and reaction conditions to find the optimal parameters for a given transformation. researchgate.net This would be invaluable for developing efficient and robust methods for the derivatization of this compound.
| Technology | Function | Application to Nicotinate Research |
| Automated Flow Chemistry | Continuous, controlled synthesis in a flow reactor. researchgate.net | Scalable and safe production of this compound and key intermediates. |
| Automated Parallel Synthesis | Simultaneous synthesis of many discrete compounds. youtube.com | Rapid generation of a large library of derivatives for screening purposes. |
| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions. researchgate.net | Fast optimization of new synthetic transformations on the nicotinate scaffold. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-bromo-4-methoxynicotinate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves bromination of a pre-functionalized nicotinate derivative. For example, hydrolysis of a methyl ester precursor (e.g., Methyl 4-methoxynicotinate) under basic conditions (e.g., 10% NaOH) followed by bromination at the 2-position using reagents like NBS (N-bromosuccinimide) or Br₂ in a controlled environment. Key factors affecting yield include temperature (maintained below 40°C to avoid side reactions), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of brominating agents. Recrystallization from aqueous solutions or ethanol can isolate the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Look for distinct aromatic proton signals. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm, while bromine’s deshielding effect splits aromatic protons into doublets (e.g., δ 7.4–8.3 ppm for adjacent protons) .
- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z 245 (M⁺ for ⁷⁹Br) and 247 (M⁺ for ⁸¹Br), with fragmentation patterns indicating loss of COOCH₃ or Br groups.
- X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths and angles, particularly the C-Br (1.89–1.92 Å) and C-O (1.36 Å) bonds .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates brominated byproducts. For high-purity crystals, slow evaporation from ethanol or acetone at 4°C minimizes co-crystallization of impurities. Purity (>98%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can regioselectivity challenges in further functionalization (e.g., cross-coupling) of this compound be addressed?
- Methodological Answer : The bromine atom at the 2-position is sterically and electronically activated for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, competing reactivity at the 4-methoxy group may occur. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. Experimental optimization of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) can suppress undesired pathways .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with the ωB97X-D3 functional and def2-TZVP basis set provides accurate HOMO/LUMO energy gaps (~4.2 eV) and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., PCM model for DMSO) refine predictions for reaction mechanisms .
Q. How should researchers resolve contradictory data in catalytic applications (e.g., inconsistent yields in cross-coupling reactions)?
- Methodological Answer : Systematic screening of variables is critical:
- Catalyst Loading : Test 1–5 mol% Pd to balance cost and efficiency.
- Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric hindrance at the 4-methoxy group.
- Temperature : Higher temps (80–100°C) may accelerate side reactions; microwave-assisted synthesis can reduce time and byproducts.
Document reproducibility using triplicate runs and statistical analysis (e.g., ANOVA) .
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they mitigated?
- Methodological Answer : Twinning or disorder in the methoxy group is common. Use SHELXL-2018’s TWIN and BASF commands to refine twinned data. For disordered bromine atoms, apply restraints to bond distances and anisotropic displacement parameters. ORTEP-3 or WinGX can visualize thermal ellipsoids and validate geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
